3-Methoxybutan-2-amine hydrochloride
Description
Chemical Structure and Basic Properties 3-Methoxybutan-2-amine hydrochloride (CID 75356277) is a chiral amine derivative with the molecular formula C₅H₁₃NO and a monoisotopic mass of 103.09972 Da. Its stereochemistry is defined by the (2S)-configuration at the second carbon, as indicated by the SMILES notation: CC@@HN . The compound features a methoxy (-OCH₃) group at the third carbon and an amine group at the second carbon of a four-carbon chain, with a hydrochloride salt improving its stability and solubility.
Predicted Physicochemical Properties
Collision cross-section (CCS) data, a critical parameter for mass spectrometry analysis, has been computationally predicted for various ion adducts (e.g., [M+H]⁺, [M+Na]⁺). However, experimental validation and literature/patent data for this compound are absent, indicating it remains understudied in both academic and industrial contexts .
Properties
IUPAC Name |
3-methoxybutan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-4(6)5(2)7-3;/h4-5H,6H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBIECBIEIBOCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955557-94-4 | |
| Record name | 2-Butanamine, 3-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1955557-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxybutan-2-amine hydrochloride typically involves the methylation of acetoin with dimethyl carbonate in a one-step process. This method is considered sustainable due to its improved process mass intensity and atom economy . The reaction conditions include the use of a suitable catalyst and maintaining the reaction at an optimal temperature to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization using ethanol and acetone to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Methoxybutan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the amine group to a corresponding oxime or nitroso compound.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas with a suitable catalyst for reduction, and strong acids or bases for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions include various amine derivatives, oximes, and substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methoxybutan-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes
Mechanism of Action
The mechanism of action of 3-Methoxybutan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and amine functionality play crucial roles in its binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-Methoxybutan-2-amine hydrochloride, emphasizing differences in substituents, molecular properties, and available
Key Comparative Insights
Substituent Effects on Bioactivity The methoxy group in this compound is analogous to that in 3-methoxyamphetamine, a compound with documented serotonergic effects in the central nervous system . However, the absence of a phenyl ring in 3-Methoxybutan-2-amine likely reduces its affinity for neurotransmitter transporters, highlighting the critical role of aromaticity in psychoactive compounds.
Analytical Challenges
- Predicted CCS values for 3-Methoxybutan-2-amine HCl ([M+H]⁺: ~129–134 Ų) align with trends observed in brominated analogs (e.g., 3-bromo-2-methylbutan-2-amine HCl, [M+H]⁺: 129.6 Ų). These values aid in mass spectrometry-based identification but require experimental validation .
Safety and Toxicology
- Unlike 2-methoxyamphetamine HCl, which has a documented OSHA safety profile (Health Hazard Level 2), 3-Methoxybutan-2-amine HCl lacks toxicity data. This gap underscores the need for rigorous safety assessments, particularly given the structural similarity to amphetamine derivatives .
Biological Activity
3-Methoxybutan-2-amine hydrochloride, also known as (2S,3S)-3-methoxybutan-2-amine hydrochloride, is a chiral amine with significant implications in organic synthesis and medicinal chemistry. This compound has garnered attention due to its potential biological activities, particularly its interactions with various molecular targets such as enzymes and receptors. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₅H₁₃ClN₂O₂
- Molecular Weight : Approximately 150.62 g/mol
- Structural Characteristics : The compound features a methoxy group attached to a butanamine backbone, contributing to its unique stereochemistry and biological activity.
The precise mechanism of action for this compound remains largely unexplored. However, research indicates that it may function as an inhibitor for specific enzymes. Notably, a study published in "Bioorganic & Medicinal Chemistry Letters" highlighted its moderate inhibitory activity against cathepsin B, an enzyme involved in protein degradation and immune response regulation. This suggests that the compound could serve as a lead for developing selective cathepsin B inhibitors .
Biological Activities
Research on this compound has identified several areas of biological activity:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as cathepsin B, which could provide insights into cellular processes and therapeutic strategies .
- Therapeutic Applications : Its unique stereochemistry allows it to interact with specific molecular targets, influencing enzymatic activities and potentially modulating biological pathways .
- Precursor for Active Molecules : It serves as a precursor for synthesizing biologically active molecules, which may have therapeutic potential across various fields .
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- A study on the compound's interaction with enzymes demonstrated its moderate inhibitory effects on cathepsin B, suggesting further exploration into its potential as an inhibitor in therapeutic contexts .
- In vitro studies have shown that the compound can influence cellular pathways by interacting with specific targets, although detailed mechanisms remain to be fully elucidated .
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Moderate inhibition of cathepsin B | |
| Precursor for Synthesis | Used in synthesizing biologically active molecules | |
| Interaction with Targets | Modulates enzymatic activities and biological pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
